3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzoyl group, a piperazine ring, a fluorophenyl group, and a methoxyquinoline group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The piperazine ring and the fluorophenyl group are likely to influence the compound’s three-dimensional structure and its interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with electrophiles, and the fluorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might make the compound more soluble in water, while the fluorophenyl group could increase its lipophilicity .科学的研究の応用
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives exhibit a wide range of pharmacological activities, including anxiolytic-like, antidepressant, nootropic, antinociceptive activities, and antioxidant capacity in various in vitro and in vivo models. Notably, N-cycloalkyl-N-benzoylpiperazine derivatives have been synthesized and evaluated for their potential in treating anxiety-related disorders, demonstrating significant anxiolytic-like activity without affecting locomotor activity or motor coordination, mediated by the opioid system (Strub et al., 2016).
Antagonistic Activities
Small molecule antagonists, including piperazine derivatives, have been explored for their role in treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis by targeting chemokine receptors like CCR3. These antagonists have demonstrated the ability to inhibit intracellular calcium mobilization and eosinophil chemotaxis induced by CCR3 agonist ligands in vitro, showcasing their potential as therapeutic agents (Willems & IJzerman, 2009).
Metabolic Pathways
The metabolism of arylpiperazine derivatives, which are clinically used for treating depression, psychosis, or anxiety, involves extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. This metabolic pathway highlights the significance of understanding the pharmacokinetics and pharmacodynamics of these compounds for their effective clinical use (Caccia, 2007).
Antimicrobial and Antioxidant Applications
Piperazine derivatives, as part of benzoxazinoids or benzoxazolinones, have been identified for their roles in plant defense against biological threats and potential as antimicrobial scaffolds. These compounds, through their interaction with various enzymes and redox mediators, offer a promising avenue for the remediation of organic pollutants and the development of new antimicrobial agents (Husain & Husain, 2007; de Bruijn, Gruppen, & Vincken, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2.ClH/c1-33-22-11-12-25-23(17-22)26(24(18-29-25)27(32)19-5-3-2-4-6-19)31-15-13-30(14-16-31)21-9-7-20(28)8-10-21;/h2-12,17-18H,13-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIZIAALQUCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。